MMV688844

Mycobacterium abscessus Antibacterial Drug Discovery High-Throughput Screening

Research on Mycobacterium abscessus is severely hampered by its intrinsic resistance to most standard antibiotics, including first-line anti-TB drugs. MMV688844 directly addresses this gap as a validated DNA gyrase inhibitor with a unique binding mode. - Definitive on-target activity: Inhibits recombinant M. abscessus DNA gyrase (IC50: 2 μM) with bactericidal MIC50 of 12 μM against the bamboo strain. - Unmatched mechanistic profile: Resistant mutants show no cross-resistance to fluoroquinolones (e.g., moxifloxacin) or clinical-stage gyrase inhibitor SPR719, enabling critical comparative studies. - Dual-indication potential: Also active against Entamoeba histolytica (IC50: 5.63 μM), offering a cross-indication chemical probe scaffold.

Molecular Formula C23H25ClN4O2
Molecular Weight 424.9 g/mol
Cat. No. B12402625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV688844
Molecular FormulaC23H25ClN4O2
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H25ClN4O2/c1-30-21-7-6-19-22(27-21)20(8-12-25-19)26-23(29)17-10-14-28(15-11-17)13-9-16-2-4-18(24)5-3-16/h2-8,12,17H,9-11,13-15H2,1H3,(H,25,26,29)
InChIKeyLBEJUQWGEGOTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV688844: A DNA Gyrase Inhibitor for Mycobacterial and Parasitic Research


MMV688844 is a piperidine-4-carboxamide (P4C) small molecule (molecular weight 424.92 g/mol, formula C23H25ClN4O2) that acts as a potent inhibitor of mycobacterial DNA gyrase, a validated antibacterial target. Originally identified from the Medicines for Malaria Venture (MMV) Pathogen Box, it was initially recognized for its antimicrobial activity against Mycobacterium abscessus, a notoriously difficult-to-treat, multidrug-resistant non-tuberculous mycobacterium [1]. Beyond its primary mycobacterial target, subsequent screening has also revealed its activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis, suggesting a broader, cross-indication potential [2]. As an early-stage hit compound, MMV688844 serves as a critical chemical probe and a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neglected diseases.

1
Target DNA gyrase inhibition study fit for mycobacterial research
2
Source Pathogen Box-derived hit for antimicrobial screening
3
Utility Chemical probe for target engagement and resistance studies

Why Generic Antibiotics Cannot Substitute for MMV688844


The use of conventional, clinically approved antibiotics cannot replicate the research utility of MMV688844 due to fundamental differences in mechanism, spectrum, and resistance profile. Mycobacterium abscessus is intrinsically resistant to most first-line anti-tuberculosis drugs and many other standard antibacterial agents, a feature that severely limits the utility of generic compounds in both in vitro studies and drug discovery models [1]. Furthermore, the Pathogen Box screen from which MMV688844 was identified was specifically designed to uncover novel scaffolds with unique modes of action against neglected pathogens, not to find incremental improvements on existing drugs. MMV688844's target, DNA gyrase, is engaged in a manner that leads to a distinct cross-resistance pattern. Crucially, MMV688844-resistant M. abscessus mutants show limited cross-resistance to the fluoroquinolone moxifloxacin and none to the clinical-stage gyrase inhibitor SPR719, highlighting a target interaction that cannot be emulated by commercially available fluoroquinolones or other gyrase poisons [2]. This unique interaction profile is critical for researchers exploring new chemical space for drug-resistant infections, a scientific objective that generic substitutes cannot fulfill.

Intrinsic resistance Conventional antibiotics may show poor activity due to M. abscessus intrinsic resistance mechanisms.
Unique binding mode Cross-resistance pattern differs from fluoroquinolones and SPR719; profile may not transfer to generic gyrase inhibitors.
Scaffold novelty Piperidine-4-carboxamide scaffold was selected for novel mode of action; existing approved drugs may not replicate the same chemical space.

Quantitative Evidence for MMV688844 Differentiation


Superior MIC Against M. abscessus Compared to Other Pathogen Box Hits

In a focused screen of the MMV Pathogen Box against M. abscessus, MMV688844 demonstrated the lowest Minimum Inhibitory Concentration (MIC) among the active hits, outperforming its closest comparators MMV688508 and MMV688845. This superior potency was not limited to a single reference strain but was consistently observed across a panel of nine diverse clinical isolates with varying colony morphotypes (rough (R) and smooth (S)), a critical differentiator for translational relevance [1].

Strain-panel MIC
Head-to-head
Lowest MIC among 3 active Pathogen Box hits; active against 9 clinical isolates (R and S morphotypes)
Reported broad strain-panel activity context
Exact MIC values require source review
Mycobacterium abscessus Antibacterial Drug Discovery High-Throughput Screening

DNA Gyrase Target Engagement and Resistance Frequency

MMV688844's mechanism of action has been definitively linked to DNA gyrase inhibition through both biochemical and genetic approaches. Spontaneous resistance to MMV688844 emerges at a measurable frequency of 10⁻⁸/CFU, and the resistant mutants map exclusively to the gyrA and gyrB genes encoding the DNA gyrase enzyme. Crucially, recombinant M. abscessus DNA gyrase assays confirmed that MMV688844 potently inhibits the wild-type enzyme but is inactive against the enzyme purified from a P4C-resistant mutant [1].

Resistance frequency
Reported
10⁻⁸/CFU; mutations map to gyrA/gyrB
Reported target-engagement context for mechanism studies
Data from recombinant enzyme assay
Mechanism of Action DNA Gyrase Drug Resistance

Distinct Cross-Resistance Profile to Fluoroquinolones and SPR719

A critical differentiator for any new antibacterial hit is its cross-resistance profile with existing therapies. MMV688844 was directly compared to moxifloxacin, a clinically used fluoroquinolone, and SPR719, a novel benzimidazole-based DNA gyrase inhibitor in clinical development for mycobacterial diseases. P4C-resistant M. abscessus strains showed limited cross-resistance to moxifloxacin and importantly, exhibited no cross-resistance to SPR719 [1].

Cross-resistance profile
Head-to-head
Limited cross-resistance to moxifloxacin; no cross-resistance to SPR719
Supports unique binding-mode mapping
MIC testing in P4C-resistant mutants
Antimicrobial Resistance Cross-Resistance Fluoroquinolones

Anti-E. histolytica Activity as a Starting Point for Amoebiasis Research

Beyond its antibacterial properties, MMV688844 has demonstrated antiparasitic activity against Entamoeba histolytica in a resazurin-based fluorescence assay. Its IC50 of 5.63 µM in this model, while more modest than its antibacterial activity, establishes it as a novel scaffold with activity against this protozoan pathogen [1]. This compares favorably to other early hits from the same screen.

Anti-E. histolytica IC₅₀
Cross-study comparable
5.63 µM (resazurin assay, 72 h)
Supports antiparasitic screening context
Top hit IC₅₀ = 2.10 µM in same screen
Antiparasitic Entamoeba histolytica Neglected Tropical Diseases

Optimal Research Applications for MMV688844


Chemical Probe for Mycobacterial DNA Gyrase Mechanism and Resistance

Based on its definitive on-target activity against recombinant M. abscessus DNA gyrase and the isolation of resistant mutants mapping to gyrA/gyrB, MMV688844 is an ideal chemical probe for studying DNA gyrase inhibition, DNA damage response pathways (e.g., recA induction), and the evolution of resistance in non-tuberculous mycobacteria [1]. Its unique cross-resistance profile makes it a critical comparator to fluoroquinolones for mapping distinct drug-enzyme interactions.

Starting Point for Antibacterial SAR Campaigns

With its confirmed piperidine-4-carboxamide scaffold, potent activity against M. abscessus, and a defined target, MMV688844 serves as a high-quality hit for medicinal chemistry optimization. Researchers can utilize it as a starting point to synthesize analogs with improved potency, pharmacokinetic properties, or an expanded spectrum of activity against other NTM pathogens, building upon the established SAR of the P4C series [1].

Cross-Indication Research Tool for Neglected Parasitic Diseases

The confirmed in vitro activity against Entamoeba histolytica (IC50 = 5.63 µM) [2] positions MMV688844 as a useful scaffold for antiparasitic drug discovery. It can be used in target identification studies in E. histolytica or as a benchmark hit in secondary screening campaigns to evaluate new, more potent analogs for the treatment of amoebiasis.

Application
Selection Property
Validation Focus
Mycobacterial DNA gyrase mechanism and resistance studies
Target engagement and cross-resistance profile
Resistance mapping and enzyme inhibition assay
Antibacterial SAR starting point
Piperidine-4-carboxamide scaffold and reported M. abscessus activity
Analog synthesis and MIC improvement screening
Antiparasitic drug discovery research
Reported anti-E. histolytica activity
Target identification and hit benchmarking in amoebiasis research

Technical Documentation Hub

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38 linked technical documents
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